Z-Thr(Tbu)-Oh.Dcha

Description

Contextualization of Z-Thr(Tbu)-OH.DCHA as a Protected Amino Acid Derivative

Protected amino acids are fundamental intermediates in the synthesis of peptides and proteins. They are designed to temporarily mask reactive functional groups within an amino acid molecule, preventing unwanted side reactions during the stepwise assembly of peptide chains. This compound exemplifies this concept through its carefully chosen protective groups and salt form.

Benzyloxycarbonyl (Z or Cbz) Group: The Z group protects the α-amino group of threonine. Introduced by Leonidas Zervas, this protecting group is stable under a variety of reaction conditions, including basic and acidic environments, and is typically removed via catalytic hydrogenolysis or strong acid treatment bachem.comtotal-synthesis.com. Its stability allows for selective manipulation of other functional groups during synthesis.

tert-Butyl (tBu) Group: The tBu group is attached to the hydroxyl side chain of threonine. This protection is vital as the hydroxyl group can otherwise participate in undesired reactions, such as esterification or etherification, during peptide coupling ontosight.aiiris-biotech.de. The tBu ether is robust against the basic conditions used for removing the Fmoc protecting group (though Z-protection is typically used in solution-phase or older SPPS strategies where Boc is common) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) iris-biotech.dethieme-connect.de.

Dicyclohexylammonium (B1228976) (DCHA) Salt: The formation of the dicyclohexylammonium salt of Z-Thr(tBu)-OH enhances its physical properties. DCHA salts often improve the crystallinity, stability, and ease of handling of amino acid derivatives that might otherwise be oils or amorphous solids bachem.compeptide.combachem.com. This crystalline nature aids in purification and storage. However, before the amino acid can be incorporated into a peptide chain, the free acid must be liberated from the DCHA salt, typically by treatment with an acid such as phosphoric acid bachem.compeptide.com.

Key Properties and Specifications of this compound

| Property | Value | Source |

| CAS Number | 16966-07-7 | bachem.comiris-biotech.depeptide.com |

| Molecular Formula | C₂₈H₄₆N₂O₅ | peptide.com |

| Molecular Weight | 490.68 g/mol | bachem.compeptide.com |

| Appearance | White powder | iris-biotech.de |

| Purity | ≥ 98% (HPLC) | iris-biotech.depeptide.com |

| Melting Point | 138-152 °C | iris-biotech.de |

| Optical Rotation | [α]D20 = +9 ± 2º (C=1 in EtOH) | iris-biotech.de |

| Storage Temperature | 2-8 °C / 4 °C | bachem.compeptide.com |

Role of Protecting Groups in this compound

| Protecting Group | Functional Group Protected | Purpose | Typical Deprotection Method |

| Z (Cbz) | α-Amino Group | Prevents unwanted peptide bond formation at the N-terminus during coupling steps. | Catalytic Hydrogenolysis (H₂/Pd), Strong Acids (e.g., HBr/AcOH, HF) |

| tBu | Hydroxyl Side Chain | Prevents side reactions of the threonine hydroxyl group during peptide synthesis. | Strong Acids (e.g., TFA, HCl, HF) |

Significance in Modern Organic and Peptide Synthesis Methodologies

This compound is a valuable reagent in both solution-phase and solid-phase peptide synthesis (SPPS). Its significance stems from the combined advantages conferred by its protecting groups and salt form.

The Z group provides robust protection for the amine, while the tBu group effectively shields the threonine hydroxyl group, preventing side reactions such as O-acylation or β-elimination that can plague unprotected threonine residues during peptide coupling ontosight.aiiris-biotech.de. This dual protection ensures that the amino acid participates only in the intended peptide bond formation.

The DCHA salt form offers practical benefits for researchers. Its crystalline nature facilitates accurate weighing and handling, and it often exhibits better stability during storage compared to the free acid bachem.combachem.com. While the DCHA salt must be converted to the free acid prior to coupling, this step is a standard procedure in peptide synthesis laboratories bachem.compeptide.com. The compound serves as a reliable building block for constructing peptides with defined sequences, which is essential for synthesizing biologically active peptides, peptide-based therapeutics, and complex biomolecules.

Overview of Key Academic Research Areas Pertaining to this compound

The utility of this compound positions it as a key intermediate in several advanced research fields:

Pharmaceutical Development and Drug Discovery: The compound is instrumental in the synthesis of peptide-based drugs and drug candidates. Its ability to introduce a protected threonine residue into peptide sequences is crucial for developing therapeutics targeting various diseases, including neurological disorders iris-biotech.deontosight.aigoogle.com.

Peptide Synthesis and Modification: Researchers utilize this derivative in the synthesis of complex peptides, modified peptides, and peptidomimetics. It aids in enhancing the stability and solubility of peptides, which are critical factors for drug formulation and delivery iris-biotech.deontosight.aigoogle.comchemimpex.com.

Biotechnology and Biochemical Research: Beyond direct peptide synthesis, this compound finds applications in biochemical studies, potentially aiding in enzyme stabilization or protein interaction studies iris-biotech.deontosight.ai. Its role as a chiral building block is valuable for creating specific molecular architectures.

Materials Science: The precise synthesis capabilities enabled by protected amino acids like this compound also contribute to the development of advanced materials, particularly those incorporating peptide structures.

Compound Glossary

This compound: N-Benzyloxycarbonyl-O-tert-butyl-L-threonine Dicyclohexylammonium Salt.

L-Threonine: An essential α-amino acid with the chemical formula C₄H₉NO₃.

Benzyloxycarbonyl (Z or Cbz): A common protecting group for the α-amino group of amino acids.

tert-Butyl (tBu): A protecting group used for hydroxyl, carboxyl, or amino functionalities. In this context, it protects the hydroxyl group of threonine.

Dicyclohexylammonium (DCHA): A cation formed from dicyclohexylamine (B1670486), used to create stable salts with acidic compounds.

Peptide Synthesis: The process of creating peptide chains by linking amino acids through amide (peptide) bonds.

Solid-Phase Peptide Synthesis (SPPS): A method where the growing peptide chain is attached to an insoluble solid support, allowing for easier purification.

Solution-Phase Peptide Synthesis: A traditional method where all reactants are dissolved in a solvent.

Protecting Group: A chemical moiety that temporarily blocks a reactive functional group to prevent it from participating in a reaction.

Trifluoroacetic Acid (TFA): A strong acid commonly used for deprotection in peptide synthesis.

Hydrogenolysis: A chemical reaction involving the cleavage of a bond by hydrogen, typically catalyzed by a metal such as palladium.

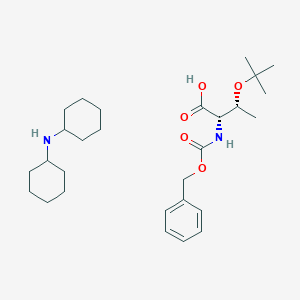

Structure

2D Structure

Properties

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STGGZKHUOOUVBV-YLAFAASESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H46N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60937661 | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16966-07-7 | |

| Record name | L-Threonine, O-(1,1-dimethylethyl)-N-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16966-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016966077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(Benzyloxy)(hydroxy)methylidene]-O-tert-butylthreonine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60937661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyloxycarbonyl-O-tert-butyl-L-threonine, compound with dicyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Z Thr Tbu Oh.dcha and Its Stereoisomers

Historical Development of Synthetic Routes to Z-Protected Threonine Derivatives

The synthesis of protected amino acids, particularly for peptide synthesis, has undergone significant evolution. Early strategies focused on robust protection of the amino and hydroxyl groups to prevent unwanted reactions during peptide bond formation.

Evolution of Protection Strategies for Amino and Hydroxyl Functionalities

The protection of amino acids is paramount in peptide synthesis to ensure regioselective coupling and prevent side reactions. Early in the development of peptide synthesis, the amino group was a primary target for protection. The benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas in 1932, was a foundational protecting group, offering stability and being removable under specific conditions wiley-vch.deresearchgate.netbachem.commasterorganicchemistry.com. Simultaneously, strategies for protecting the hydroxyl group of threonine were developed. Initially, less stable protecting groups might have been employed, but the need for orthogonal protection—where different protecting groups can be removed independently—drove the development of more robust and selective methods peptide.comekb.eg. The tert-butyl (tBu) ether emerged as a stable and widely adopted protecting group for the hydroxyl moiety of threonine, serine, and tyrosine due to its stability under various reaction conditions and its selective removal under acidic conditions ontosight.aistackexchange.com.

Early Approaches to Z-Thr-OMe and O-tert-Butylation

Early synthetic routes often involved the esterification of threonine to its methyl ester (Z-Thr-OMe) as an intermediate step google.comsigmaaldrich.com. The Z group was typically introduced using benzyl (B1604629) chloroformate. The O-tert-butylation of threonine derivatives in earlier methods often involved reacting threonine methyl ester hydrochloride with isobutene in the presence of a strong acid like sulfuric acid, a process that selectively protected the hydroxyl group google.com. These early methods laid the groundwork for more refined techniques, though they sometimes required careful control of reaction conditions to avoid side products or low yields.

Role of Dicyclohexylamine (B1670486) in Salt Formation and Isolation

Dicyclohexylamine (DCHA) plays a crucial role in the isolation and purification of protected amino acids, including Z-Thr(Tbu)-OH. Many protected amino acids, particularly those with free carboxylic acid groups, can be oils or difficult to crystallize. Forming a salt with DCHA often yields a stable, crystalline solid that is easier to handle, purify, and store atamanchemicals.combachem.combachem.com. The DCHA salt of Z-Thr(Tbu)-OH facilitates its isolation from reaction mixtures and purification, often through recrystallization. Before subsequent use in peptide synthesis, the amino acid must be liberated from its DCHA salt, typically using an acid like phosphoric acid atamanchemicals.combachem.com.

Contemporary Preparative Techniques for Z-Thr(Tbu)-OH.DCHA

Modern synthetic methodologies build upon historical foundations, aiming for higher efficiency, purity, and scalability.

O-tert-Butylation of Threonine Derivatives

Contemporary methods for O-tert-butylation of threonine derivatives continue to utilize reagents like isobutene under acidic catalysis, often employing methylene (B1212753) chloride as a solvent google.com. Alternatively, other tert-butylating agents and catalytic systems have been explored to improve yields and reaction conditions, such as using tert-butyl acetate (B1210297) with bis(trifluoromethanesulfonyl)imide, which offers a safer and faster approach nii.ac.jp. The goal is to selectively protect the hydroxyl group of threonine without affecting other functionalities, ensuring its stability during subsequent synthetic steps ontosight.aistackexchange.com.

Introduction of the Benzyloxycarbonyl (Z) Protecting Group

The introduction of the benzyloxycarbonyl (Z) group onto the α-amino terminus of threonine derivatives is typically achieved using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (aqueous base) or via mixed carbonates with N-hydroxysuccinimide google.comcdnsciencepub.com. These methods are well-established and provide high yields of the Z-protected amino acid. The Z group is stable to basic conditions used in Fmoc deprotection but is readily removed by catalytic hydrogenolysis or strong acidic treatment, making it compatible with various peptide synthesis strategies researchgate.netbachem.commasterorganicchemistry.compeptide.com.

Role of Z Thr Tbu Oh.dcha in Protecting Group Chemistry

Compatibility and Orthogonality within Diverse Protection Schemes

The Z/tBu protection strategy utilizes the Z group for N-alpha protection and the tBu group for side-chain protection, particularly for hydroxyl groups. This combination is well-suited for solution-phase peptide synthesis cymitquimica.com. In this strategy, the Z group can be selectively removed by catalytic hydrogenation, while the tBu group remains intact. Subsequently, if required, the tBu groups can be cleaved under acidic conditions, such as TFA, often during the final cleavage of the peptide from a solid support or for side-chain deprotection iris-biotech.defiveable.me.

The Z-Thr(Tbu)-OH.DCHA derivative represents a pre-protected threonine residue ready for incorporation into a peptide sequence using this strategy. The DCHA salt form aids in the purification and handling of this protected amino acid, enhancing its utility in solution-phase protocols lookchem.comatamanchemicals.com.

The Z/tBu strategy is often compared to other established peptide synthesis methodologies, primarily the Boc/Bzl and Fmoc/tBu strategies.

Boc/Bzl Strategy: This approach uses the tert-butyloxycarbonyl (Boc) group for N-alpha protection and the benzyl (B1604629) (Bzl) group for side-chain protection. Both Boc and Bzl groups are acid-labile, with Boc typically removed by TFA and Bzl by stronger acids like HF. This strategy is considered quasi-orthogonal as their removal can be differentiated by acid strength iris-biotech.deresearchgate.netpeptide.comdu.ac.in. It was historically dominant in Merrifield solid-phase peptide synthesis (SPPS) but is less common now due to the harsh conditions required for Bzl removal iris-biotech.dedu.ac.inacs.org.

Fmoc/tBu Strategy: This strategy employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for N-alpha protection and the acid-labile tert-butyl (tBu) group for side-chain protection. The Fmoc group is removed by mild bases like piperidine, while tBu groups are removed by strong acids such as TFA biosynth.comiris-biotech.deiris-biotech.deacs.org. This combination offers true orthogonality, allowing for selective deprotection of the N-alpha group without affecting the side chains, and vice-versa. The Fmoc/tBu strategy is the current standard for automated solid-phase peptide synthesis due to its milder deprotection conditions and versatility altabioscience.comiris-biotech.dedu.ac.inacs.orgchempep.com.

Z/tBu Strategy vs. Boc/Bzl and Fmoc/tBu: The Z/tBu strategy offers an alternative to Boc/Bzl by using catalytic hydrogenation for Z group removal, which is often preferred over strong acid cleavage of Boc in solution-phase synthesis. Compared to Fmoc/tBu, the Z/tBu strategy's primary difference lies in the N-alpha protecting group. While Z/tBu is less prevalent in modern automated SPPS than Fmoc/tBu, it remains valuable for specific solution-phase applications where hydrogenation is a preferred deprotection method researchgate.netug.edu.pl. The tBu group is common to both Z/tBu and Fmoc/tBu strategies, providing acid-labile side-chain protection that is orthogonal to base-labile Fmoc and hydrogenolysis-labile Z groups.

Compound List:

This compound: N-alpha-benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylamine (B1670486) salt

Z (Cbz): Benzyloxycarbonyl

tBu: tert-Butyl

DCHA: Dicyclohexylamine

Boc: tert-Butyloxycarbonyl

Bzl: Benzyl

Fmoc: 9-Fluorenylmethyloxycarbonyl

TFA: Trifluoroacetic Acid

HBr: Hydrogen Bromide

Pd/C: Palladium on Carbon

Selective Cleavage Conditions for Z and tBu Groups

The utility of this compound in complex syntheses hinges on the ability to selectively remove its constituent protecting groups. This selectivity is achieved by employing distinct chemical conditions for each group, a principle known as orthogonality .

Benzyloxycarbonyl (Z) Group Cleavage: The Z group is primarily labile under reductive conditions, most notably catalytic hydrogenation . bachem.compeptide.comtotal-synthesis.commasterorganicchemistry.com It can also be cleaved by strong acids, such as hydrogen bromide (HBr) in acetic acid or anhydrous hydrogen fluoride (B91410) (HF), though these methods are more aggressive. bachem.comwiley-vch.de

tert-Butyl (tBu) Group Cleavage: The tBu ether is characteristically cleaved under acidic conditions . wikipedia.orgontosight.aiiris-biotech.deorganic-chemistry.org Trifluoroacetic acid (TFA) is the most commonly employed reagent for this purpose, often in combination with scavengers to mitigate potential side reactions. wikipedia.orgontosight.aiorganic-chemistry.orgcsic.es Other strong acids like HBr in acetic acid or HCl can also be effective. wikipedia.org

The key to selective deprotection lies in the differential stability of these groups to specific reagents. The Z group is generally stable to the acidic conditions used for tBu removal, and conversely, the tBu group is stable to the mild, neutral conditions of catalytic hydrogenation typically used for Z group removal. This orthogonality allows chemists to remove one group without affecting the other, enabling precise control over the synthetic process.

Methodologies for Deprotection of this compound-Derived Intermediates

The deprotection of intermediates derived from this compound involves specific methodologies tailored to each protecting group.

Catalytic Hydrogenation for Benzyloxycarbonyl (Z) Removal

Catalytic hydrogenation is a widely favored method for the removal of the Z group due to its mildness and high selectivity. This process involves the reduction of the benzylic ether linkage within the carbamate.

Methodology: The reaction typically employs a hydrogen source (e.g., hydrogen gas, H₂) in the presence of a heterogeneous metal catalyst. Palladium on activated carbon (Pd/C) is the most common catalyst, though palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) can also be used. peptide.commasterorganicchemistry.comgoogle.com

Conditions: The reaction is usually carried out in a protic solvent such as methanol (B129727) (MeOH), ethanol (B145695) (EtOH), or ethyl acetate (B1210297) (EtOAc). peptide.comgoogle.com Hydrogen gas is supplied at atmospheric pressure or under moderate positive pressure. peptide.comgoogle.com Room temperature or slightly elevated temperatures (e.g., 40-50 °C) can be employed to accelerate the reaction. google.com Alternatively, transfer hydrogenation, using reagents like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) as the hydrogen donor in the presence of Pd/C, offers a convenient method without the need for specialized high-pressure equipment. peptide.comresearchgate.net

Outcome: Upon successful hydrogenation, the Z group is cleaved, yielding toluene (B28343) and carbon dioxide as byproducts, and liberating the free amine of the Threonine residue. peptide.comtotal-synthesis.commasterorganicchemistry.com

Acidolysis for tert-Butyl (tBu) Group Cleavage

Acidolysis is the standard method for cleaving tert-butyl ether protecting groups. This reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a carbocation, which then typically eliminates a proton to form isobutylene.

Methodology: The reaction involves treating the protected intermediate with a strong acid. wikipedia.orgontosight.aiiris-biotech.deorganic-chemistry.org

Conditions: Trifluoroacetic acid (TFA) is the most prevalent reagent, often used as a 50-95% solution in a suitable solvent like dichloromethane (B109758) (DCM). wikipedia.orgontosight.aiiris-biotech.deorganic-chemistry.orgcsic.espeptide.com To scavenge the reactive tert-butyl carbocation and prevent potential side reactions, scavengers such as triethylsilane (TES), anisole, or water are frequently added to the TFA solution. csic.espeptide.com The reaction is typically conducted at room temperature for a period ranging from minutes to a few hours, depending on the substrate and acid concentration. organic-chemistry.orgcsic.espeptide.com Other acidic reagents like HBr in acetic acid or HCl in dioxane can also be employed. wikipedia.org

Outcome: Acidolysis effectively cleaves the tBu ether, freeing the hydroxyl group of the Threonine side chain. wikipedia.orgontosight.aiorganic-chemistry.org

Selective Deprotection in the Presence of Other Protecting Groups

The orthogonality of the Z and tBu protecting groups is a critical feature, allowing for their selective removal in the presence of other commonly used protecting groups in peptide synthesis.

Z vs. tBu:

Z removal by Hydrogenation: This method is highly selective for the Z group and is generally compatible with tBu ethers, which are stable under these reductive conditions. masterorganicchemistry.comhighfine.com

tBu removal by Acidolysis: While tBu ethers are readily cleaved by strong acids like TFA, the Z group is also known to be cleaved by strong acids. However, under carefully controlled conditions (e.g., moderate TFA concentration, shorter reaction times, presence of specific scavengers), the tBu group can often be removed preferentially, leaving the Z group intact. total-synthesis.comhighfine.com Nevertheless, for guaranteed orthogonality when both groups are present and require sequential removal, hydrogenation for Z and acidolysis for tBu is the preferred strategy.

Orthogonality with other common protecting groups:

Fmoc (Base-labile): The Fmoc group, widely used for N-terminal protection in solid-phase peptide synthesis (SPPS), is removed by basic conditions (e.g., piperidine). wikipedia.orgiris-biotech.demasterorganicchemistry.combiosynth.com This base lability makes it orthogonal to both Z (removed by hydrogenation) and tBu (removed by acidolysis). iris-biotech.demasterorganicchemistry.combiosynth.com

Boc (Acid-labile): The tert-butyloxycarbonyl (Boc) group, another common N-terminal protecting group, is also acid-labile, typically removed by TFA. highfine.combiosynth.comnih.gov It is stable to hydrogenation, making it orthogonal to the Z group. When both Boc and tBu are present, their removal can sometimes be achieved simultaneously with TFA, or selectively with careful control of acid strength and reaction time, as Boc is generally more acid-labile than tBu ethers. csic.eshighfine.comnih.gov

Other Side-Chain Protecting Groups: The Z and tBu groups' deprotection conditions are generally compatible with many other common side-chain protecting groups, such as Trityl (Trt), tert-Butyloxycarbonyl (Boc) for lysine, and various ester protecting groups, provided the conditions are optimized. peptide.comsigmaaldrich.com

The ability to selectively remove the Z and tBu groups allows for the synthesis of complex peptide structures, including those requiring modifications or cyclizations at specific points in the sequence.

Applications of Z Thr Tbu Oh.dcha in Advanced Chemical Synthesis

Peptide Synthesis Methodologies and Strategies

Z-Thr(Tbu)-OH.DCHA serves as a versatile building block in both solid-phase and solution-phase peptide synthesis, contributing significantly to the efficient assembly of peptide chains.

Use in Solid-Phase Peptide Synthesis (SPPS) Schemes

In Solid-Phase Peptide Synthesis (SPPS), this compound is recognized as a standard derivative, particularly within Fmoc-based SPPS protocols bachem.com. The tert-butyl (tBu) ether protecting group on the threonine side chain is stable under the hydrogenolysis and typical cleavage conditions used for Fmoc (9-fluorenylmethoxycarbonyl) group removal thieme-connect.de. The dicyclohexylamine (B1670486) (DCHA) salt form enhances the compound's solubility in organic solvents commonly utilized in SPPS, facilitating efficient coupling reactions vulcanchem.com. The Z group protects the alpha-amino terminus, while the tBu group safeguards the hydroxyl side chain throughout the iterative cycles of deprotection and coupling, ensuring the integrity of the threonine residue during chain elongation wiley-vch.depeptide.compeptide.com.

Integration into Solution-Phase Peptide Synthesis (LPPS) Approaches

This compound is also compatible with Solution-Phase Peptide Synthesis (LPPS) vulcanchem.com. The DCHA salt form often improves the crystallinity and handling characteristics of protected amino acids, making them more amenable to solution-phase techniques vulcanchem.comwiley-vch.de. Prior to its use in coupling reactions, the DCHA salt can be readily converted into the free amino acid derivative by treatment with aqueous acidic solutions, such as sulfuric acid or phosphoric acid wiley-vch.deugent.be. This conversion allows for the subsequent activation and coupling of the protected threonine residue in solution.

Contribution to Peptide Elongation and Chain Assembly

As a protected amino acid derivative, this compound is instrumental in the step-wise construction of peptide chains. It provides a protected threonine residue that can be efficiently incorporated into a growing peptide sequence. The Z group on the alpha-amino terminus can be selectively removed, exposing the amine for coupling with the activated carboxyl group of the next amino acid peptide.combachem.com. Concurrently, the tBu group shields the threonine side-chain hydroxyl from participating in unwanted side reactions during these coupling and deprotection steps thieme-connect.dewiley-vch.depeptide.com.

Synthesis of Unnatural Amino Acid Containing Peptides

While this compound is derived from the naturally occurring amino acid L-threonine, the synthetic methodologies and protecting group strategies it embodies are foundational for the synthesis of peptides incorporating non-proteinogenic or unnatural amino acids. The ability to selectively protect and deprotect functional groups, as provided by the Z and tBu moieties, is essential for the controlled incorporation of a wide array of modified amino acid building blocks into peptide sequences, thereby enabling the creation of novel peptide structures with tailored properties.

Chiral Synthesis and Stereoselective Transformations

This compound is a valuable chiral building block in organic synthesis, particularly for creating molecules with defined stereochemistry.

The compound possesses inherent chirality due to the L-threonine backbone. Its optical activity is reported as [+9.93 (c 1.0, EtOH)] thieme-connect.de, indicating its specific stereochemical configuration. This defined chirality is preserved throughout synthetic processes, making it suitable for stereoselective transformations chemimpex.com. This compound can function as a chiral auxiliary, assisting in the efficient resolution of racemic mixtures and the production of enantiomerically pure compounds chemimpex.comchemimpex.com. The precise stereochemical control afforded by this derivative is critical in the synthesis of pharmaceuticals and other bioactive molecules where enantiomeric purity dictates biological activity.

Compound List

this compound

Benzyloxycarbonyl (Z)

tert-Butyl (tBu)

Dicyclohexylamine (DCHA)

Threonine (Thr)

Fmoc-Thr(tBu)-OH

Fmoc-amino acids

Boc-amino acids

Key Properties of this compound

| Property | Value | Notes |

| Chemical Name | N-((Benzyloxy)carbonyl)-O-(tert-butyl)-L-threonine dicyclohexylamine salt | |

| CAS Number | 16966-07-7 | |

| Molecular Formula | C₂₈H₄₆N₂O₅ | Represents the combined molecule of the amino acid derivative and DCHA |

| Molecular Weight | 490.68 g/mol | |

| Appearance | White solid / powder | |

| Melting Point | 143-147 °C (range) | |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone; Sparingly soluble in water | Improved solubility in organic solvents due to DCHA salt formation. |

| Storage Conditions | Inert atmosphere, 2-8 °C | Recommended for maintaining stability. |

| Optical Rotation | [+9.93 (c 1.0, EtOH)] | Indicates specific stereochemistry (L-isomer). |

Academic Research and Mechanistic Investigations Involving Z Thr Tbu Oh.dcha

Biochemical Research Applications of Z-Thr(Tbu)-OH.DCHA Derivatives

The utility of this compound extends into fundamental biochemical research, where its derivatives are employed to probe biological processes, understand molecular interactions, and develop novel therapeutic agents.

Protected amino acid derivatives, including this compound, are instrumental in synthesizing peptides designed to interact with specific enzymes or proteins. By incorporating this compound into peptide sequences, researchers can create analogs that mimic natural substrates, inhibitors, or modulators of protein function. These modified peptides can then be used to study enzyme kinetics, elucidate reaction mechanisms, and map protein-protein interaction interfaces. For instance, peptides containing O-protected threonine residues can be designed to investigate the role of the threonine hydroxyl group in substrate binding or catalytic activity. The ability to precisely control the incorporation of such modified residues allows for systematic exploration of structure-activity relationships, providing insights into the molecular basis of enzyme catalysis and protein recognition chemimpex.comchemimpex.comchemimpex.com.

The use of this compound in the synthesis of peptides also facilitates investigations into metabolic pathways. Modified peptides can serve as tracers or probes to track the uptake, processing, and fate of peptides within cellular or organismal systems. By synthesizing peptides that incorporate this compound and subsequently removing the protecting groups at specific stages, researchers can study how the threonine residue and its modifications are handled by metabolic enzymes or transport systems. This approach is crucial for understanding peptide metabolism, drug delivery, and the development of metabolically stable peptide therapeutics chemimpex.com.

Studies on Enzyme Activity and Protein Interactions

Analytical Methodologies for Research Characterization

The precise characterization and quantification of this compound and related compounds are critical for ensuring the quality and reproducibility of research. Its well-defined structure and properties make it suitable for various analytical applications.

This compound serves as a valuable reference standard in chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its purity and known molecular weight allow for accurate calibration of analytical instruments and reliable quantification of the compound in reaction mixtures or biological samples. When developing methods for analyzing peptide synthesis products or related amino acid derivatives, this compound can be used to establish retention times, optimize separation conditions, and determine detection limits chemimpex.comchemimpex.comchemimpex.com.

Beyond its own quantification, this compound is frequently employed in the development and validation of analytical methods for a broader range of related compounds. This includes other protected amino acids, peptide fragments, and potential impurities arising during synthesis. Its distinct chromatographic behavior, often influenced by its chiral nature and the presence of protecting groups, makes it an effective test analyte for assessing the selectivity, sensitivity, and robustness of new analytical protocols. For example, it can be used to develop methods for resolving enantiomers or diastereomers of threonine derivatives, which is essential for quality control in pharmaceutical synthesis chemimpex.comchemimpex.com.

Utilization as a Standard in Chromatographic Techniques for Compound Quantification

Computational and Theoretical Studies

Computational and theoretical studies play a significant role in understanding the behavior and properties of molecules like this compound, aiding in the prediction of their reactivity, stability, and interactions.

Computational chemistry data for this compound provides insights into its physicochemical properties relevant to its behavior in solution and during chemical reactions. Key parameters derived from computational analysis include:

| Property | Value | Unit | Reference |

| Topological Polar Surface Area (TPSA) | 96.89 | Ų | chemscene.com |

| LogP | 5.811 | - | chemscene.com |

| Hydrogen Bond Acceptors | 5 | - | chemscene.com |

| Hydrogen Bond Donors | 3 | - | chemscene.com |

| Rotatable Bonds | 8 | - | chemscene.com |

These parameters help in predicting the compound's solubility, membrane permeability, and potential for intermolecular interactions. For instance, a LogP value of 5.811 suggests a relatively lipophilic character, which can influence its solubility in organic solvents and its behavior in chromatographic separations. The TPSA value provides an indication of its polarity, relevant for understanding interactions with biological targets or its behavior in polar environments. Such computational data supports experimental design and interpretation in areas such as drug discovery and process optimization.

Compound List

this compound (N-Benzyloxycarbonyl-O-tert-butyl-L-threonine dicyclohexylamine (B1670486) salt)

Future Directions and Emerging Research Avenues for Z Thr Tbu Oh.dcha

Development of Novel Protecting Group Strategies Utilizing Z-Thr(Tbu)-OH.DCHA Derivatives

The core strength of this compound lies in its role within orthogonal synthesis strategies, where specific protecting groups can be removed without affecting others, allowing for the controlled, sequential construction of complex molecules. vulcanchem.comthieme-connect.de Future research is focused on expanding this orthogonality. By creating derivatives of this compound, chemists can develop more intricate and selective deprotection schemes necessary for synthesizing highly complex peptides.

Emerging strategies involve modifying the existing Z and tBu groups to fine-tune their lability. This could lead to a suite of protecting groups that are all removed under different specific conditions, adding more layers to the orthogonal puzzle. For example, introducing electron-withdrawing or -donating substituents onto the benzyl (B1604629) ring of the Z-group could alter its sensitivity to hydrogenolysis or introduce lability to other reagents. Similarly, exploring alternatives to the tBu group could yield ethers that are cleaved under even milder or different acidic conditions, or perhaps by enzymatic or photolytic methods. wiley-vch.de

These novel derivatives would be instrumental in multi-step syntheses requiring precise control over which functional group is revealed at each stage, a critical need for creating branched, cyclic, or otherwise modified peptides.

Table 1: Orthogonal Protecting Group Pairs and Potential Derivative Strategies

| Protecting Group 1 (N-α) | Cleavage Condition | Protecting Group 2 (Side-Chain) | Cleavage Condition | Potential Derivative Strategy |

| Z (Benzyloxycarbonyl) | Catalytic Hydrogenolysis, HBr/AcOH vulcanchem.com | tBu (tert-Butyl) | Strong Acid (e.g., TFA) mdpi.comthieme-connect.de | Modify the Z-group for altered hydrogenolysis kinetics or new cleavage methods (e.g., photolysis). |

| Fmoc (9-fluorenylmethoxycarbonyl) | Base (e.g., Piperidine) rsc.orgresearchgate.net | tBu (tert-Butyl) | Strong Acid (e.g., TFA) rsc.org | Create this compound analogues compatible with other temporary groups beyond the standard Fmoc/Boc schemes. |

| Boc (tert-butyloxycarbonyl) | Acid (e.g., TFA) mdpi.comresearchgate.net | Bzl (Benzyl) | Catalytic Hydrogenolysis vulcanchem.combachem.com | Develop analogues of this compound where the side-chain is protected by a group orthogonal to both Z and Fmoc. |

Exploration of this compound Analogues with Tuned Reactivity and Selectivity

Beyond modifying the protecting groups, the exploration of analogues of the core threonine structure is a promising research avenue. The goal is to create building blocks with reactivity and selectivity tuned for specific applications, such as enhancing biological stability or creating unique structural motifs.

One key area is the synthesis and incorporation of non-natural stereoisomers, such as Z-D-Thr(tBu)-OH.DCHA. Peptides incorporating D-amino acids are known to exhibit significantly enhanced resistance to enzymatic degradation by proteases, a crucial attribute for developing therapeutic peptides with longer in-vivo half-lives. vulcanchem.com

Furthermore, analogues can be created by altering the side-chain protecting group to something other than tBu. For instance, replacing the tert-butyl group with a benzyl (Bzl) group changes the deprotection method from acidolysis to hydrogenolysis. vulcanchem.com This allows for different strategic pairings with N-terminal protecting groups. Research into a wider array of side-chain ethers and esters will provide chemists with a broader toolkit to tackle complex synthetic challenges, allowing for selective deprotection of multiple threonine residues within the same peptide chain.

Table 2: Examples of Z-Thr-OH Analogues and Their Synthetic Advantages

| Analogue | Key Structural Difference | Primary Synthetic Advantage |

| Z-D-Thr(tBu)-OH.DCHA | D-stereoisomer of threonine vulcanchem.com | Increases peptide resistance to enzymatic degradation. vulcanchem.com |

| Z-Thr(Bzl)-OH.DCHA | Benzyl (Bzl) side-chain protection instead of tBu. vulcanchem.com | Alters side-chain deprotection from acid-labile to hydrogenolysis-labile, enabling different orthogonal strategies. |

| Z-allo-Thr(tBu)-OH.DCHA | allo-stereoisomer of threonine | Introduces unique conformational constraints into the peptide backbone. |

| Z-Thr(TBDMS)-OH.DCHA | Silyl-based side-chain protection (e.g., TBDMS) | Offers fluoride-ion-based deprotection, adding another layer of orthogonality. |

Advanced Applications in Combinatorial Chemistry and High-Throughput Synthesis

Combinatorial chemistry and high-throughput screening are powerful tools in drug discovery, enabling the rapid synthesis and evaluation of vast libraries of compounds to identify new therapeutic leads. slideshare.netosti.gov Protected amino acids like this compound are fundamental to this process, particularly in the automated solid-phase peptide synthesis (SPPS) that underpins the creation of peptide libraries. rsc.org

The stability, crystallinity, and well-defined reactivity of this compound make it highly suitable for the automated, repetitive coupling and deprotection cycles of SPPS. bachem.com Future research will likely see the expanded use of this compound and its analogues as key components in generating diverse molecular libraries. By systematically incorporating this building block alongside a variety of other protected amino acids, researchers can generate thousands of unique peptides for screening. justia.com

The development of novel this compound analogues with different protecting groups or stereochemistry will further amplify the power of combinatorial synthesis, allowing for the creation of libraries with even greater structural and functional diversity.

Integration into Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry—reducing waste, using less hazardous materials, and improving energy efficiency—are becoming increasingly important in pharmaceutical and chemical manufacturing. Peptide synthesis has traditionally involved the use of hazardous solvents and reagents. Future research aims to integrate building blocks like this compound into more sustainable synthetic workflows.

The fact that this compound is often a stable, crystalline solid due to its DCHA salt form is already an advantage, as it is easier to handle and purer than corresponding oils, which can reduce waste during synthesis. bachem.commdpi.com Emerging research focuses on several key areas:

Greener Solvents: Developing synthetic routes to this compound and its use in peptide synthesis that employ safer, more environmentally benign solvents.

Catalytic Processes: Utilizing more efficient and recyclable catalysts for both the introduction and removal of the Z-group, moving away from stoichiometric reagents.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all materials into the final product, thus minimizing waste.

Future directions may also include the use of chemoenzymatic strategies, where enzymes are used for specific coupling or deprotection steps under mild, aqueous conditions, representing a significant advancement in green peptide synthesis.

Potential in the Synthesis of Increasingly Complex Biological Architectures

The ultimate goal of peptide synthesis is often the creation of large and complex molecules that mimic or surpass the function of natural proteins. This includes the synthesis of long peptides, cyclic peptides, peptidomimetics, and even small proteins. justia.comgoogle.com The orthogonal protection offered by this compound is critical for these advanced applications.

Synthesizing complex, multi-domain architectures requires a sophisticated protection strategy to differentiate multiple reactive sites. researchgate.net For example, in the synthesis of a branched peptide, one might need to selectively deprotect a side-chain to attach a new peptide chain, all while the main chain's N-terminus and other side-chains remain protected. The distinct cleavage conditions for the Z-group (hydrogenolysis) and the tBu group (acidolysis) make this compound a valuable tool for such precise manipulations. vulcanchem.comgoogle.com

Future research will leverage this compound and its next-generation analogues to build increasingly elaborate structures. This includes its use in convergent synthesis strategies, where protected peptide fragments are synthesized separately and then joined together, a method used for producing very large proteins. The reliability and specific reactivity of this building block will continue to be essential as chemists aim to construct novel biological architectures with tailored functions.

Q & A

Basic: What are the optimal synthetic routes for Z-Thr(Tbu)-OH·DCHA, and how do reaction conditions influence stereochemical outcomes?

The synthesis of Z-Thr(Tbu)-OH·DCHA typically involves introducing the O-tert-butyl group via acid-catalyzed reactions with isobutylene, followed by selective deprotection and salt formation with dicyclohexylamine (DCHA). Key variables include solvent choice (e.g., dichloromethane for improved solubility), temperature (0–25°C to minimize side reactions), and stoichiometric ratios of reagents to prevent over-alkylation. For stereochemical control, catalytic amounts of Hünig’s base can suppress racemization during coupling steps . Characterization via H/C NMR and HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) is critical to verify purity (>95%) and configuration .

Basic: How should researchers characterize the purity and structural integrity of Z-Thr(Tbu)-OH·DCHA?

Use a combination of analytical techniques:

- HPLC-MS : To confirm molecular weight (e.g., [M+H] at m/z 452.3) and detect impurities.

- NMR Spectroscopy : H NMR (CDCl) should show tert-butyl protons as a singlet (~1.2 ppm) and DCHA protons as multiplet signals (1.4–2.2 ppm).

- X-ray crystallography : For definitive stereochemical assignment, though this requires high-quality single crystals, which may be challenging due to the compound’s hygroscopicity .

Document retention times, solvent systems, and integration ratios in supplementary materials to ensure reproducibility .

Advanced: How can computational methods (e.g., DFT) predict the stability and reactivity of Z-Thr(Tbu)-OH·DCHA in peptide synthesis?

Density Functional Theory (DFT) with dispersion correction (DFT-D3) using the B3LYP/6-31G* basis set can model steric effects of the tert-butyl group and hydrogen-bonding interactions with DCHA. Key parameters include:

- Gibbs free energy : Compare reaction pathways for tert-butyl group retention vs. cleavage under acidic conditions.

- Non-covalent interactions (NCI) analysis : Visualize weak interactions stabilizing the DCHA salt form.

Validate computational results against experimental IR spectra and thermal gravimetric analysis (TGA) data to resolve discrepancies .

Advanced: How should researchers address contradictions between theoretical and experimental data in Z-Thr(Tbu)-OH·DCHA’s conformational behavior?

Discrepancies often arise from solvent effects or incomplete basis sets in simulations. Mitigation strategies:

- Explicit solvent models : Include water or methanol molecules in DFT calculations to mimic experimental conditions.

- Benchmarking : Compare multiple functionals (e.g., B3LYP vs. M06-2X) and basis sets (6-31G* vs. def2-TZVP).

- Dynamic NMR : Use variable-temperature H NMR to detect rotational barriers around the Thr side chain, correlating with computed energy barriers .

Advanced: What strategies improve the reproducibility of Z-Thr(Tbu)-OH·DCHA-based peptide couplings in solid-phase synthesis?

- Activation reagents : Use HATU/HOAt over DCC to reduce epimerization risks.

- Solvent optimization : Anhydrous DMF with 0.1 M DIPEA enhances coupling efficiency (monitor by Kaiser test).

- Post-synthesis analysis : Employ MALDI-TOF MS to verify peptide chain elongation and ESI-MS/MS to identify tert-butyl group loss (~56 Da fragment).

Document all protocols in line with Beilstein Journal guidelines, including exact molar ratios and purification steps (e.g., flash chromatography R values) .

Basic: What are the storage and handling protocols for Z-Thr(Tbu)-OH·DCHA to prevent degradation?

Store at −20°C in airtight, amber vials with desiccant (e.g., silica gel). Prior to use, equilibrate to room temperature in a dry nitrogen glovebox to avoid hygroscopic degradation. Conduct periodic purity checks via TLC (silica gel 60 F, eluent: EtOAc/hexane 3:7) .

Advanced: How can researchers resolve spectral overlaps in 1^11H NMR caused by the tert-butyl and DCHA groups?

- 2D NMR techniques : Use HSQC to correlate H and C signals, distinguishing tert-butyl (δ ~27 ppm) from DCHA cyclohexyl carbons (δ ~25–35 ppm).

- Deuterated solvent screening : Test CDOD or DMSO-d to shift overlapping proton signals.

- Dynamic light scattering (DLS) : Confirm absence of aggregates that may distort NMR line shapes .

Advanced: What methodologies validate the enantiomeric purity of Z-Thr(Tbu)-OH·DCHA in chiral environments?

- Chiral HPLC : Use a Chiralpak IA column (hexane/IPA 85:15, 1 mL/min) to separate enantiomers.

- Optical rotation : Compare [α] values with literature (e.g., [α] = −15.6° for L-Thr configuration).

- Vibrational circular dichroism (VCD) : Provides stereochemical fingerprints but requires specialized instrumentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.